

Flucytosine: A Comprehensive Technical Guide on its Chemical Properties and Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Flucytosine*

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Introduction

Flucytosine (5-fluorocytosine, 5-FC) is a synthetic antimycotic agent, first synthesized in 1957. [1][2] It is a fluorinated pyrimidine analogue of cytosine. [3][4] While initially investigated as a potential anti-tumor agent, its efficacy was found to be insufficient for that purpose. [2] However, it was subsequently discovered to be effective against fungal infections, particularly serious systemic infections caused by susceptible strains of *Candida* and *Cryptococcus*. [1][3][5]

Flucytosine is a prodrug, meaning it has no intrinsic antifungal activity itself. [4][5] Its therapeutic effect is a result of its conversion into 5-fluorouracil (5-FU) within susceptible fungal cells, which then disrupts fungal RNA and DNA synthesis. [1][5][6] Due to the rapid development of resistance when used alone, **flucytosine** is often administered in combination with other antifungal agents, such as amphotericin B, to enhance its efficacy. [1][5][7]

Chemical and Physical Properties

Flucytosine is an odorless, white to off-white crystalline solid. [3][8][9] Its chemical and physical properties are summarized in the table below.

Property	Value	References
IUPAC Name	4-amino-5-fluoro-1,2-dihydropyrimidin-2-one	[1]
Synonyms	5-Fluorocytosine, 5-FC, Ancobon, Ancotil	[1][3]
CAS Number	2022-85-7	[3]
Molecular Formula	C4H4FN3O	[3]
Molecular Weight	129.09 g/mol	[3][9]
Melting Point	295-297 °C (with decomposition)	[1][3][8]
Solubility	- Water: 1.5 g/100 mL (at 25 °C) - Ethanol: Slightly soluble - DMSO: ≥6.4 mg/mL - Chloroform: Practically insoluble - Ether: Practically insoluble	[3][8][9][10]
pKa	3.26	[8]
Appearance	White to off-white crystalline powder	[3][9]
UV Maximum (in 0.1N HCl)	285 nm	[8]

Synthesis of Flucytosine

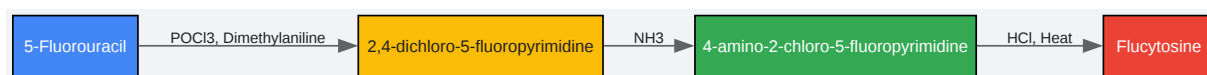
The synthesis of **flucytosine** can be achieved through several routes, with the most common industrial methods starting from either 5-fluorouracil or cytosine.

Synthesis from 5-Fluorouracil

A prevalent industrial method for synthesizing **flucytosine** begins with 5-fluorouracil (5-FU).[11][12][13] This multi-step process generally involves chlorination, amination, and subsequent hydrolysis.[13][14]

A described synthetic pathway involves the following transformations:

- Chlorination: 5-Fluorouracil is treated with phosphorus oxychloride (POCl₃) in the presence of a tertiary amine like dimethylaniline to yield 2,4-dichloro-5-fluoropyrimidine.^{[4][11][13]}
- Amination: The resulting 2,4-dichloro-5-fluoropyrimidine is then reacted with ammonia. This selectively substitutes the chlorine atom at the 4-position to form 4-amino-2-chloro-5-fluoropyrimidine.^{[4][11]}
- Hydrolysis: The final step is the hydrolysis of the remaining chlorine atom at the 2-position. This is typically achieved by heating in an acidic solution, such as hydrochloric acid, to produce **flucytosine**.^{[4][11]}



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Synthesis of **Flucytosine** from 5-Fluorouracil.

Synthesis from Cytosine

An alternative approach is the direct fluorination of cytosine.^{[12][14]} This method has been explored using both batch and continuous flow processes.^[14]

A one-step continuous flow process has been developed that involves the reaction of cytosine with fluorine gas.^[14]

- Reaction Setup: A solution of cytosine in formic acid (10 wt %) and a stream of fluorine gas (10 vol % in nitrogen) are passed through a silicon carbide flow reactor.^[14]
- Reaction Conditions: The reactor is maintained at a controlled temperature, for instance, 10 °C.^[14]
- Work-up: After the reaction reaches a steady state, the product mixture is collected. n-Butanol is added to the solution to precipitate the **flucytosine** product.^[14]

- Isolation: The precipitated solid is then isolated by filtration to yield pure **flucytosine**.[\[14\]](#)
This continuous flow method has been reported to achieve high purity (99.8%) and a yield of 83%.[\[14\]](#)

Alternative Synthesis Route from Cytosine

Another patented method describes a multi-step synthesis starting from cytosine that involves halogenation, protection of the amino group, fluorination, and finally deprotection.[\[15\]](#)

- Halogenation: Cytosine undergoes a halogenation reaction with a halogenating agent, such as N-bromosuccinimide, in an organic solvent to produce a halogenated intermediate (e.g., 5-bromocytosine).[\[15\]](#)
- Amino Group Protection: The amino group of the halogenated intermediate is then protected by reacting it with an amino protecting agent.[\[15\]](#)
- Fluorination: The protected intermediate undergoes a fluorination reaction with a fluoro reagent in a polar aprotic solvent or hydrogen fluoride at elevated temperatures (70-200 °C).[\[15\]](#)
- Deprotection: The resulting fluorinated and protected intermediate is then subjected to a deprotection reaction to remove the amino protecting group, yielding 5-**flucytosine**, which is then purified.[\[15\]](#)

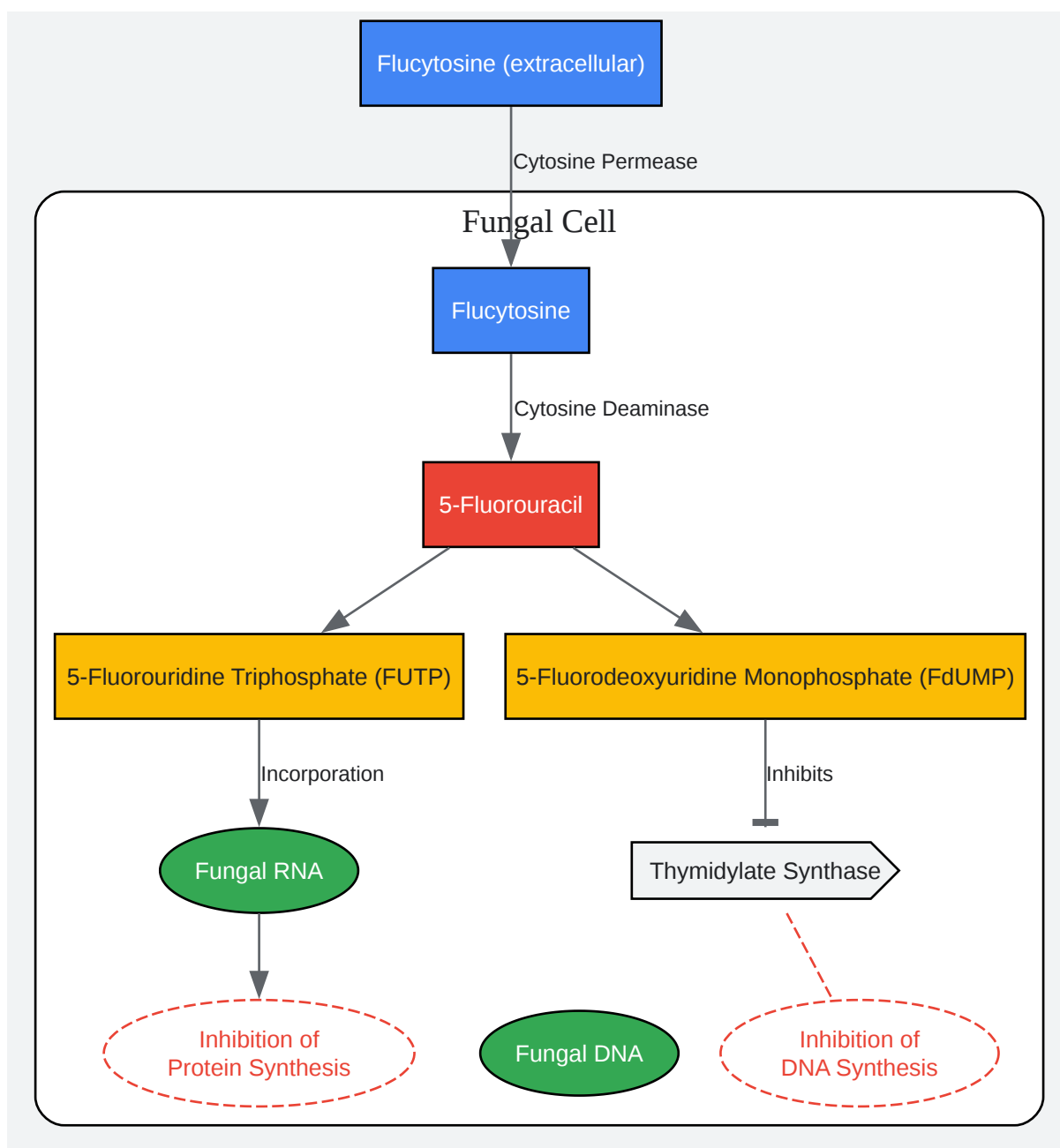
Mechanism of Action

Flucytosine's antifungal activity is a result of its intracellular conversion to 5-fluorouracil (5-FU), a potent antimetabolite.[\[5\]](#)[\[7\]](#)[\[16\]](#) This conversion is selective to fungal cells because they possess the enzyme cytosine deaminase, which is absent in mammalian cells.[\[16\]](#)

The mechanism of action involves the following key steps:

- Uptake: **Flucytosine** is transported into the fungal cell by an enzyme called cytosine permease.[\[5\]](#)
- Conversion to 5-FU: Inside the fungal cell, cytosine deaminase rapidly converts **flucytosine** to 5-fluorouracil (5-FU).[\[5\]](#)[\[6\]](#)

- Inhibition of RNA Synthesis: 5-FU is further metabolized to 5-fluorouridine triphosphate (FUTP). FUTP is then incorporated into fungal RNA in place of uracil triphosphate. This disrupts protein synthesis by altering the aminoacylation of tRNA.[1][5][17]
- Inhibition of DNA Synthesis: Alternatively, 5-FU can be converted to 5-fluorodeoxyuridine monophosphate (FdUMP). FdUMP is a potent inhibitor of the enzyme thymidylate synthase. [6][7][16] This inhibition blocks the synthesis of thymidine, an essential component of DNA, thereby halting DNA replication.[1][7]



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Mechanism of action of **Flucytosine** in fungal cells.

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References

- 1. Flucytosine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Flucytosine | C₄H₄FN₃O | CID 3366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Fluorocytosine | 2022-85-7 [chemicalbook.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Facebook [cancer.gov]
- 7. Flucytosine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Flucytosine [drugfuture.com]
- 9. FLUCYTOSINE USP - PCCA [pccarx.com]
- 10. apexbt.com [apexbt.com]
- 11. 5-Fluorocytosine synthesis - chemicalbook [chemicalbook.com]
- 12. CN106795123A - The preparation method of Flucytosine and fluorocytosine derivative - Google Patents [patents.google.com]
- 13. US20170298028A1 - Process for Producing Fluorocytosine and Fluorocytosine Derivatives - Google Patents [patents.google.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. CN103819412A - Preparation method of 5-flucytosine - Google Patents [patents.google.com]
- 16. What is the mechanism of Flucytosine? [synapse.patsnap.com]
- 17. Flucytosine | Johns Hopkins ABX Guide [hopkinsguides.com]

- To cite this document: BenchChem. [Flucytosine: A Comprehensive Technical Guide on its Chemical Properties and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672868#chemical-properties-and-synthesis-of-flucytosine]

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